molecular formula C13H23NO2 B1470511 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid CAS No. 1482885-04-0

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1470511
CAS No.: 1482885-04-0
M. Wt: 225.33 g/mol
InChI Key: KTRSQXMBHJEEDH-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Catalytic Oxidation and Industrial Chemistry

  • Catalytic Oxidation of Cyclohexene : The oxidation of cyclohexene can lead to various products with different oxidation states and functional groups. These products, including cyclohexane-1-carboxylic acid derivatives, are broadly used in the chemical industry. Controllable and selective catalytic oxidation reactions for cyclohexene, aiming to afford targeted products, are of significant value for applications in both academia and industry (Cao et al., 2018).

  • Oxidation Processes in Industrial Manufacturing : The oxidation of cyclohexane is a crucial chemical reaction for the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various catalysts and reaction conditions have been explored for cyclohexane oxidation to produce KA oil, demonstrating the importance of cyclohexane-1-carboxylic acid derivatives in industrial applications (Abutaleb & Ali, 2021).

Pharmaceutical Applications

  • Pharmacological Significance of Azepane-Based Motifs : Azepane-based compounds, including derivatives of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, demonstrate a wide range of pharmacological properties. These compounds have shown structural diversity and have been utilized in the discovery of new therapeutic agents for various diseases. The development of azepane-containing analogs is a prominent research area, with more than 20 azepane-based drugs approved by the FDA for treating different diseases (Zha et al., 2019).

Biological and Environmental Applications

  • Biocatalyst Inhibition by Carboxylic Acids : The study of carboxylic acids, including cyclohexane-1-carboxylic acid derivatives, reveals their role as microbial inhibitors. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust microbial strains for industrial processes, highlighting their significance in biotechnological applications (Jarboe et al., 2013).

  • Reactive Extraction of Carboxylic Acids : Carboxylic acids have been extracted using organic solvents and supercritical fluids. The process demonstrates the importance of carboxylic acid derivatives in separation techniques and emphasizes the environmentally benign and non-toxic characteristics of the extraction methods (Djas & Henczka, 2018).

Properties

IUPAC Name

4-(azepan-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSQXMBHJEEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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